molecular formula C9H9ClO2 B3378078 (2R)-2-(3-chlorophenyl)propanoic acid CAS No. 1379440-96-6

(2R)-2-(3-chlorophenyl)propanoic acid

Cat. No.: B3378078
CAS No.: 1379440-96-6
M. Wt: 184.62 g/mol
InChI Key: YRUBJDXEYFCYCX-ZCFIWIBFSA-N
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Description

(2R)-2-(3-Chlorophenyl)propanoic acid is a chiral carboxylic acid characterized by a 3-chlorophenyl group attached to the second carbon of a propanoic acid backbone, with an R-configuration at the stereogenic center. This compound is frequently utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. For instance, its ethyl ester derivative, ethyl 2-(3-chlorophenyl)propanoate, is synthesized via acid-catalyzed esterification using ethanol and sulfuric acid . The 3-chlorophenyl substituent contributes to its moderate lipophilicity, making it soluble in organic solvents like ethyl acetate and ethanol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBJDXEYFCYCX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379440-96-6
Record name (2R)-2-(3-chlorophenyl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3-chlorophenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of 3-chlorophenylacrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 3-chlorophenylacetic acid or 3-chlorobenzaldehyde.

    Reduction: Production of 3-chlorophenylethanol or 3-chlorophenylpropane.

    Substitution: Derivatives such as 3-chloro-4-nitrophenylpropanoic acid.

Scientific Research Applications

(2R)-2-(3-chlorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and providing anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Reference
(2R)-2-(3-Chlorophenyl)propanoic acid C₉H₉ClO₂ 184.62 3-Chlorophenyl at C2 (R-configuration) Intermediate in ester synthesis
2-(2,4-Dichlorophenoxy)propanoic acid C₉H₈Cl₂O₃ 235.07 2,4-Dichlorophenoxy group at C2 Herbicide; m.p. 110–112°C
(R)-3-(4-Chlorophenyl)-2-hydroxypropanoic acid C₉H₉ClO₃ 200.62 4-Chlorophenyl at C3, hydroxyl at C2 (R) Enhanced water solubility
Clodinafop [(2R)-2-(4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy)propanoic acid] C₁₇H₁₄ClFNO₄ 365.75 Phenoxy-pyridinyl substituent (R-configuration) Herbicide metabolite; low water solubility
(2R)-2-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid C₉H₁₀ClNO₃ 215.64 Amino at C2, 3-chloro-4-hydroxyphenyl at C3 Biochemical research (e.g., enzyme studies)
Key Observations:

Substituent Position and Halogenation: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in (R)-3-(4-chlorophenyl)-2-hydroxypropanoic acid . Chlorine position affects electronic properties and steric interactions, influencing solubility and reactivity. Dichlorophenoxy substitution (as in 2-(2,4-dichlorophenoxy)propanoic acid) enhances herbicidal activity but reduces aqueous solubility compared to monosubstituted analogs .

Functional Group Modifications: The hydroxyl group in (R)-3-(4-chlorophenyl)-2-hydroxypropanoic acid increases polarity, improving water solubility compared to the non-hydroxylated target compound . Amino group introduction (e.g., in (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid) enables hydrogen bonding, making it suitable for targeting biological receptors .

Stereochemical Influence :

  • The R-configuration is conserved in clodinafop and the target compound, critical for herbicidal activity in clodinafop . Stereochemistry can dictate binding affinity in chiral environments.

Physicochemical Properties

  • Solubility: Hydroxyl and amino groups enhance aqueous solubility (e.g., 200.62 g/mol compound in ), whereas lipophilic substituents (e.g., phenoxy groups) favor organic solvents .
  • Acidity: The pKa of propanoic acid derivatives is influenced by electron-withdrawing groups (e.g., chlorine), with 3-chlorophenyl likely lowering the pKa compared to non-halogenated analogs.

Biological Activity

(2R)-2-(3-chlorophenyl)propanoic acid, also known as a chlorinated derivative of propanoic acid, has garnered attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁ClO₂
  • Molecular Weight : Approximately 186.64 g/mol
  • Chirality : The compound is chiral, with the (2R) configuration being biologically active.

The presence of a chlorinated phenyl group enhances the compound's binding affinity to various biological targets, which is crucial for its pharmacological effects.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins, thereby providing anti-inflammatory and analgesic effects. The compound's interaction with specific molecular targets can be summarized as follows:

  • Inhibition of COX Enzymes : Reduces inflammation and pain.
  • Potential Interaction with Receptors : May act as a ligand in biochemical assays, influencing enzyme-substrate interactions.

Biological Activities

  • Anti-inflammatory Effects
    • Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been evaluated in various models for its effectiveness in reducing inflammation associated with conditions like arthritis and other inflammatory diseases.
  • Analgesic Properties
    • The compound has shown promise as an analgesic agent, potentially offering pain relief through its action on COX enzymes.
  • Neurotransmitter Modulation
    • Research indicates that this compound may influence neurotransmitter pathways, making it a candidate for further studies related to neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AnalgesicProvides pain relief via COX inhibition
Neurotransmitter ModulationPotential influence on neurotransmitter synthesis

Case Study: Anti-inflammatory Effects in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory conditions.

Clinical Implications

The anti-inflammatory and analgesic properties of this compound indicate its potential application in clinical settings, particularly for patients suffering from chronic pain or inflammatory diseases. Further clinical trials are necessary to establish dosage, efficacy, and safety profiles.

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for producing (2R)-2-(3-chlorophenyl)propanoic acid with high enantiomeric purity?

  • Methodological Answer : The R-enantiomer can be synthesized via asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution with lipases or esterases. Protecting groups like Boc (tert-butoxycarbonyl) can stabilize intermediates during multi-step reactions, as demonstrated in analogous syntheses of chiral phenylpropanoic acids . Post-synthesis, enantiomeric excess should be validated using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural and stereochemical integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the chlorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the chiral center (δ ~3.8–4.2 ppm for the methine proton).
  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases to resolve enantiomers.
  • X-ray Crystallography : Definitive confirmation of absolute configuration if single crystals are obtained .

Q. How should researchers optimize purification protocols to minimize racemization during isolation of this compound?

  • Methodological Answer : Avoid high temperatures and acidic/basic conditions during workup. Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) at low temperatures preserves stereochemical integrity. Preparative HPLC with chiral columns ensures high purity (>98% ee) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, monitored via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across pharmacological studies?

  • Methodological Answer : Discrepancies often arise from stereochemical impurities or assay variability. Solutions include:

  • Purity Analysis : Quantify trace enantiomers (<1%) via ultra-sensitive chiral LC-MS.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time).
  • Metabolite Profiling : Identify active metabolites that may contribute to observed effects .

Q. What computational strategies are effective in predicting the binding mechanisms of this compound to enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., cyclooxygenase-2 from PDB) to model interactions.
  • MD Simulations : Simulate ligand-protein dynamics (100 ns) to assess binding stability.
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro) with activity trends from PubChem datasets .

Q. What experimental approaches validate the role of the 3-chlorophenyl group in the pharmacological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Compare with derivatives (e.g., 4-chloro or 2,4-dichloro isomers) in bioassays.
  • SAR Studies : Map substituent effects on IC50 values in enzyme inhibition assays.
  • Crystallography : Resolve ligand-enzyme complexes to identify halogen bonding with active sites .

Q. How can isotopic labeling (e.g., 13C, 2H) enhance metabolic studies of this compound in vivo?

  • Methodological Answer :

  • Synthesis : Incorporate 13C at the carboxylic carbon via labeled sodium cyanide in Strecker synthesis.
  • Tracing : Use LC-MS/MS to track labeled metabolites in liver microsomes.
  • Kinetic Isotope Effects : Study rate-limiting steps in metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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